

synthesis and characterization of 5-Bromoimidazo[1,5-a]pyridine

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Compound of Interest

Compound Name: 5-Bromoimidazo[1,5-a]pyridine

Cat. No.: B1524953

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An In-depth Technical Guide to the Synthesis and Characterization of **5-Bromoimidazo[1,5-a]pyridine**

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anti-cancer properties.[2] Furthermore, their inherent luminescent characteristics make them valuable in the development of optoelectronic materials.[2][4][5] This guide provides a comprehensive technical overview of **5-Bromoimidazo[1,5-a]pyridine** (CAS No: 885275-77-4), a key intermediate for the synthesis of advanced derivatives.[6][7][8] We present a strategic approach to its synthesis, detailing a robust experimental protocol, and outline a full suite of characterization techniques required for structural verification and quality control. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

The Strategic Importance of the Imidazo[1,5-a]pyridine Core

The fusion of an imidazole and a pyridine ring creates a unique electronic and structural architecture, making the imidazo[1,5-a]pyridine nucleus a cornerstone for the design of novel functional molecules.[5] This scaffold's planarity and distribution of nitrogen atoms allow for

diverse molecular interactions, rendering it a recognized pharmacophore in drug discovery.[2]
[3] Notable examples of its application include the development of phosphodiesterase 10A inhibitors and agents that interfere with tubulin polymerization, highlighting its potential in oncology.[2]

5-Bromoimidazo[1,5-a]pyridine serves as a pivotal starting material. The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of complex carbon and heteroatom-based functionalities. This capability is crucial for generating libraries of novel compounds for screening in drug discovery and for fine-tuning the photophysical properties of materials.

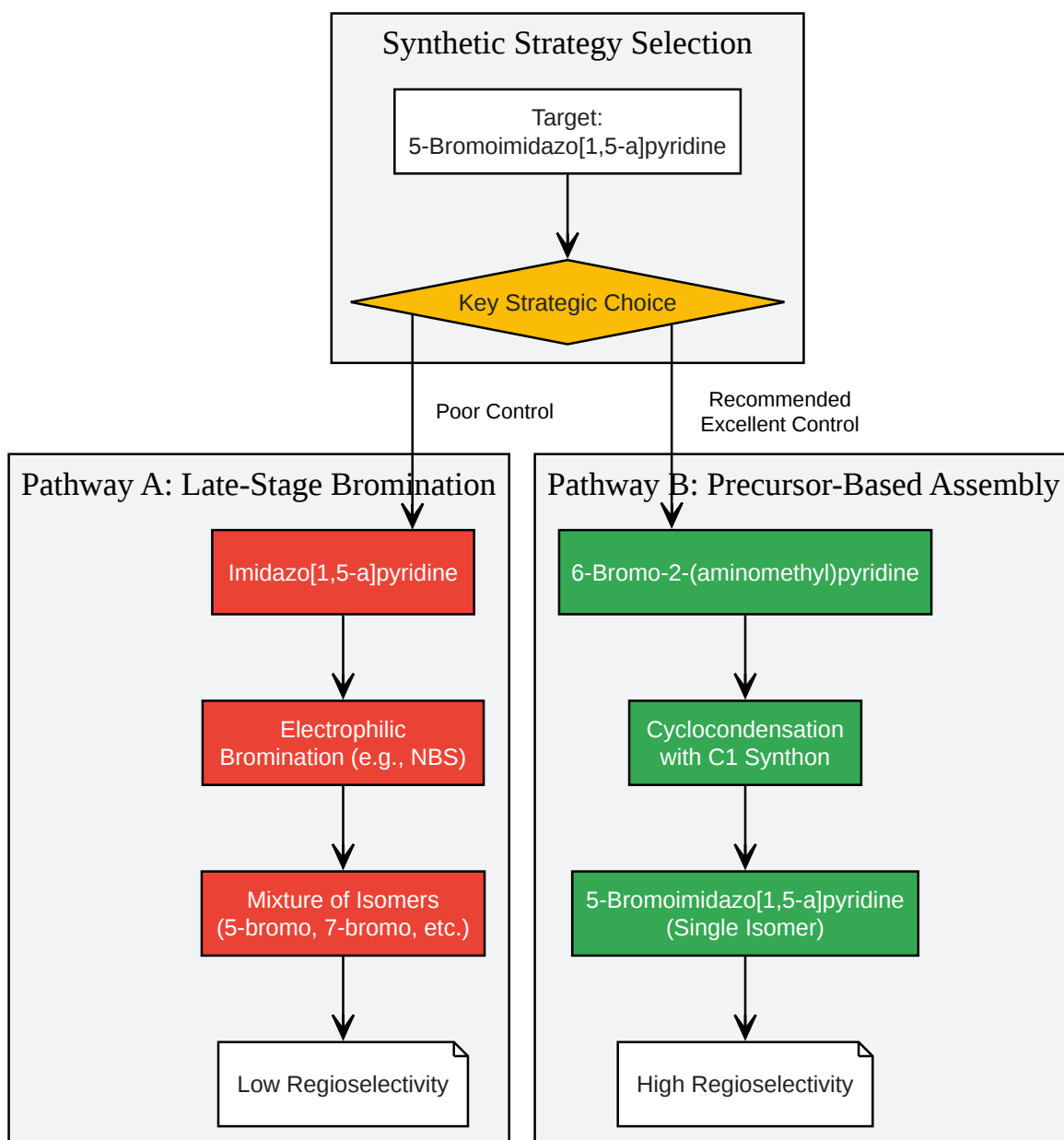
A Deliberate Approach to Synthesis: Precursor vs. Post-Synthesis Bromination

The synthesis of a specifically substituted heterocycle requires careful strategic planning to ensure regiochemical purity. For **5-Bromoimidazo[1,5-a]pyridine**, two primary retrosynthetic pathways can be envisioned:

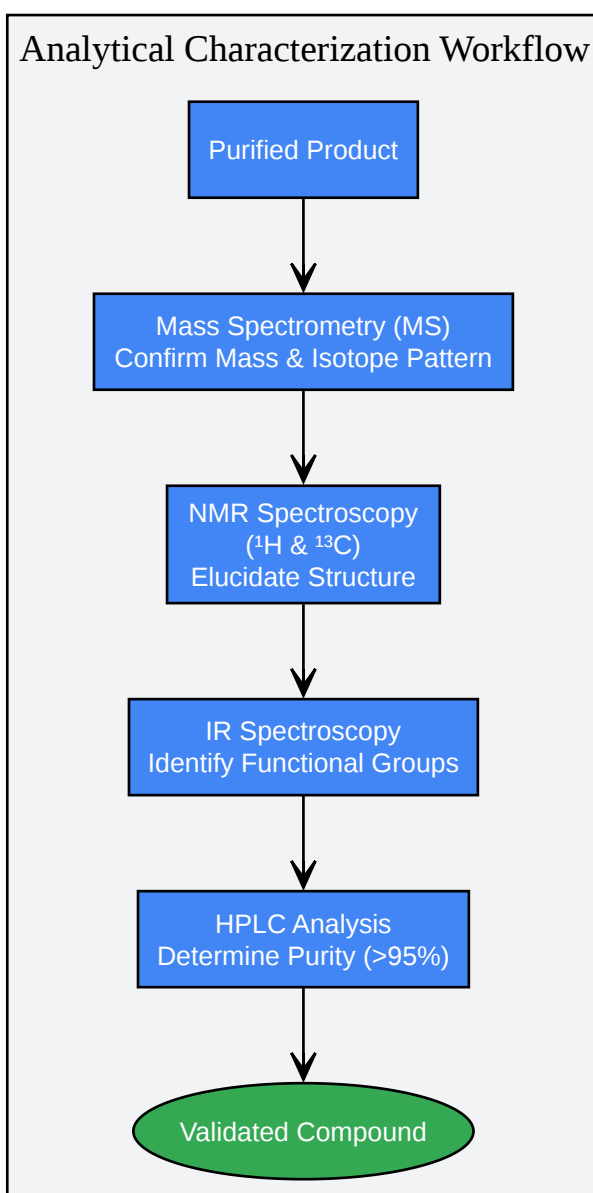
- **Late-Stage Bromination:** Synthesizing the parent imidazo[1,5-a]pyridine core first, followed by an electrophilic bromination step.
- **Precursor-Based Assembly:** Beginning with a pyridine ring that already contains the bromine atom at the desired position and subsequently constructing the fused imidazole ring.

Expert Rationale: While late-stage functionalization can be efficient, electrophilic aromatic substitution on heteroaromatic systems like imidazo[1,5-a]pyridine can be unpredictable. The electronic nature of the fused rings may direct the incoming electrophile to multiple positions, leading to a mixture of isomers that are difficult to separate and compromise the overall yield.

Therefore, the Precursor-Based Assembly is the superior strategy. It provides unambiguous control over the bromine's position, ensuring the synthesis leads exclusively to the desired 5-bromo isomer. This approach simplifies purification and guarantees the structural integrity of the final product.



Analytical Characterization Workflow



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References

- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 5-Bromoimidazo[1,5-a]pyridine | 885275-77-4 | Benchchem [benchchem.com]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. jwpharmmlab.com [jwpharmmlab.com]
- 8. chemshuttle.com [chemshuttle.com]
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